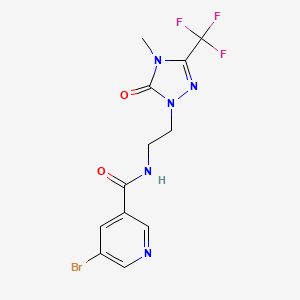
5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is an intricate organic compound known for its multifaceted applications. Combining elements from the halogen and triazole families, this compound leverages the unique properties of its functional groups to serve various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps. Here’s a generalized route:
Formation of the Triazole Ring: : This begins with the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the core triazole structure.
Introduction of the Bromine Atom: : Bromination can be achieved using a brominating agent such as N-bromosuccinimide in a solvent like chloroform.
Alkylation: : The ethyl linkage is established via alkylation reactions, often using an alkyl halide under basic conditions.
Amidation: : Final coupling with nicotinic acid or its derivatives results in the formation of the desired nicotinamide compound.
Industrial Production Methods
Industrial methods follow similar pathways but are optimized for scale. Use of continuous flow reactors, advanced purification techniques like chromatography, and automation of the reaction conditions ensure higher yields and purity on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the triazole and methyl groups.
Reduction: : Reduction processes could potentially target the bromine or amide functionalities.
Substitution: : Nucleophilic substitution reactions can modify the bromine atom or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or hydrogen peroxide in an appropriate solvent.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Strong nucleophiles like thiols or amines under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide has several applications:
Chemistry: : Utilized in the synthesis of complex organic molecules, serving as a precursor or intermediate.
Biology: : Employed in studies involving enzyme inhibition, given its structural similarity to natural biomolecules.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: : Used in material sciences for developing novel polymers and coatings.
Mechanism of Action
The compound’s biological activity is primarily due to its interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: : The triazole and nicotinamide groups mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme function.
Pathways: : It can disrupt pathways by altering the normal biochemical processes, leading to therapeutic effects or biochemical insights.
Comparison with Similar Compounds
Unique Aspects
What sets 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide apart is its trifluoromethyl group, which enhances its metabolic stability and bioavailability compared to similar compounds.
List of Similar Compounds
5-bromo-N-ethyl-nicotinamide
N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
5-bromo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole
Properties
IUPAC Name |
5-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3N5O2/c1-20-10(12(14,15)16)19-21(11(20)23)3-2-18-9(22)7-4-8(13)6-17-5-7/h4-6H,2-3H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVXWSDFCVVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
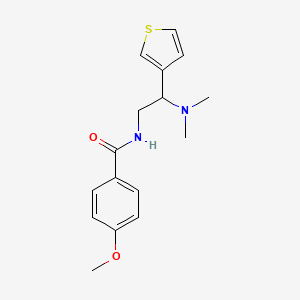
![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)
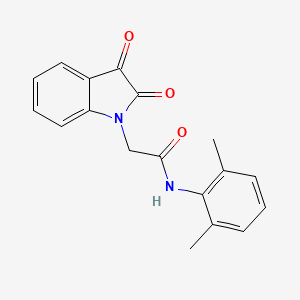
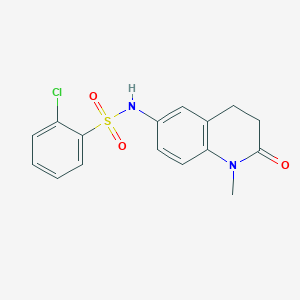
![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
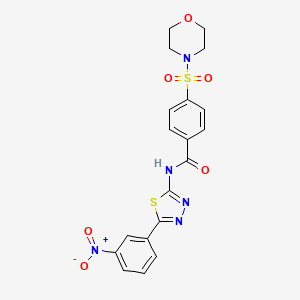
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)
![1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2698042.png)
![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)
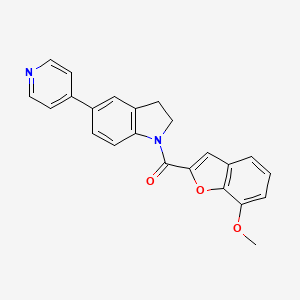
![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2698048.png)
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2698050.png)
![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)
